molecular formula C18H16N2OS B11116935 N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B11116935
M. Wt: 308.4 g/mol
InChI Key: IAWGZDNFPNCGFS-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a diphenylacetamide moiety, which consists of two phenyl groups attached to an acetamide group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Attachment of the Diphenylacetamide Group: The diphenylacetamide moiety can be introduced via an amide coupling reaction. This involves the reaction of 2,2-diphenylacetic acid with the thiazole derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and diphenylacetamide moiety can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide is unique due to its specific combination of a thiazole ring and a diphenylacetamide moiety. This structure imparts distinct chemical properties, such as stability and reactivity, which may not be present in similar compounds. Additionally, its potential biological activities and applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C18H16N2OS/c1-13-12-22-18(19-13)20-17(21)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,16H,1H3,(H,19,20,21)

InChI Key

IAWGZDNFPNCGFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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